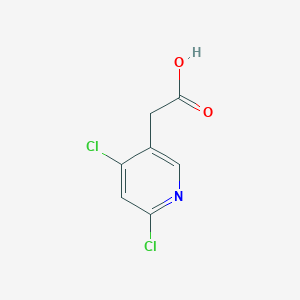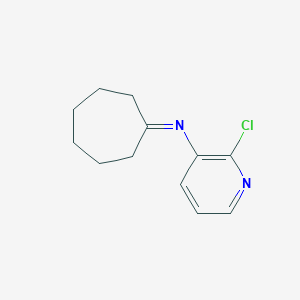
2-溴-4,5-二甲氧基苯甲醛
概述
描述
2-Bromo-4,5-dimethoxybenzaldehyde, also known as 6-Bromoveratraldehyde, is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde involves the reaction of 3,4-dimethoxybenzaldehyde with bromine . After its preparation, it can be reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethoxybenzaldehyde consists of a benzene ring substituted with bromo and methoxy groups . The molecular weight of this compound is 245.07 .Chemical Reactions Analysis
2-Bromo-4,5-dimethoxybenzaldehyde can undergo various chemical reactions. For instance, it can react with sodium methoxide in methanol to form 2,4,5-trimethoxybenzaldehyde . This compound is a precursor for TMA-2 . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .Physical And Chemical Properties Analysis
2-Bromo-4,5-dimethoxybenzaldehyde is a solid at 20°C . The melting point of this compound ranges from 146.0 to 152.0°C .科学研究应用
非线性光学性质:已对2,3-二甲氧基苯甲醛衍生物进行研究,包括溴取代物,以了解它们的非线性光学响应。这些化合物,如5-溴-2,3-二甲氧基苯甲醛和6-溴-2,3-二甲氧基苯甲醛,由于溴原子对它们的三阶极化率(Aguiar et al., 2022)产生有益影响,显示出作为非线性光学(NLO)材料的有希望的性质。
药物发现中间体:与2-溴-4,5-二甲氧基苯甲醛密切相关的化合物5-溴-2,3-二甲氧基苯甲醛,被用作药物发现过程中的中间体(Li et al., 2012)。
合成和分子建模:已探索溴-二甲氧基苯甲醛的合成和分子结构,重点关注它们的电子性质和超分子排列。这项研究有助于理解这些化合物的物理化学性质和稳定性(Borges et al., 2022)。
钯催化交叉偶联:包括2-溴-4,5-二甲氧基苯甲醛在内的2-溴苯甲醛被用于钯催化的交叉偶联反应,这是合成各种生物学和药用相关化合物中至关重要的过程(Ghosh & Ray, 2017)。
合成新化合物:合成新化合物,如苯并[c]菲类似物和其他复杂有机结构,通常涉及2-溴苯甲醛衍生物作为关键中间体(Thomson et al., 2015)。
形成复杂有机结构:该化合物用于各种合成途径,以创建复杂的有机结构,如手性氨基醇和其他药理学相关分子(Yuan-yuan, 2011)。
安全和危害
This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
生化分析
Biochemical Properties
It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.
Molecular Mechanism
It is known that the compound is used in the preparation of benzylchromenylamines
属性
IUPAC Name |
2-bromo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQROBHFUDBOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202200 | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-10-9 | |
| Record name | 6-Bromoveratraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8K9VA6TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-bromo-4,5-dimethoxybenzaldehyde?
A1: 2-Bromo-4,5-dimethoxybenzaldehyde is characterized by the following:
- Spectroscopic Data:
Q2: What are the common synthetic applications of 2-bromo-4,5-dimethoxybenzaldehyde?
A2: This compound serves as a versatile starting material for synthesizing various compounds, including:
- Chalcone Derivatives: It readily undergoes Claisen-Schmidt condensation with acetophenones to yield chalcones, a class of compounds with potential anticancer activity. [, , ]
- Benzocyclobutenes: It can be transformed into 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in the synthesis of Ivabradine, a heart medication. []
- Lythraceae Alkaloids: It plays a crucial role in the total synthesis of Lythraceae alkaloids like (±)-Vertaline and (±)-Methyldecinine. [, ]
- Pyranophenanthridines: Condensation with amino-chromenes followed by cyclization yields pyranophenanthridines, some exhibiting cytotoxic activity. []
Q3: How can the methoxy groups in 2-bromo-4,5-dimethoxybenzaldehyde be selectively cleaved?
A3: Selective demethylation can be achieved through different reaction systems:
- LiCl/DMF system under microwave irradiation: Leads to the formation of 6-bromovanillin by selectively removing one methoxy group. []
- Sulfuric acid system under microwave irradiation: Results in the formation of 6-bromoisoyvanillin through selective demethylation. []
- Concentrated sulfuric acid in the presence of methionine: Hydrolyzes the 5th-position methoxy group to a hydroxy group, yielding compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde. []
Q4: Are there studies on the structure-activity relationship (SAR) of compounds derived from 2-bromo-4,5-dimethoxybenzaldehyde?
A4:
- Chalcone derivatives: Studies indicate that the presence of bromo and methoxy groups on the chalcone ring, particularly in ring B, contributes to their anticancer activity. [, , ] The presence of a halogen like bromine is suggested to influence electron distribution and steric properties, potentially impacting the compound's interaction with biological targets. []
- Pyranophenanthridines: Research suggests that the 9,9-dimethyl-9H-pyrano[3,2-b]phenanthridine scaffold, particularly with dimethoxy or methylenedioxy substitutions, exhibits promising cytotoxic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)



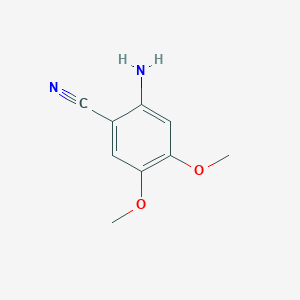

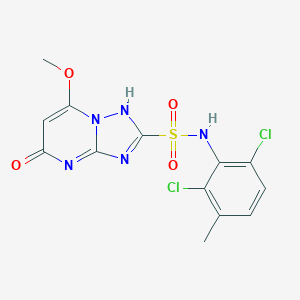
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
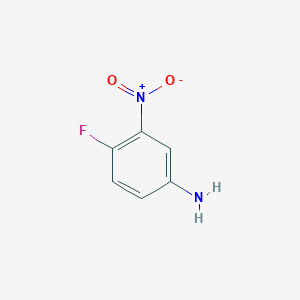
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
